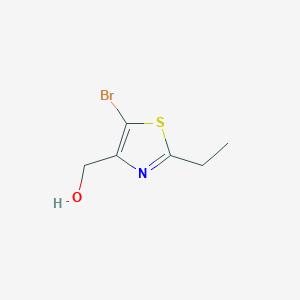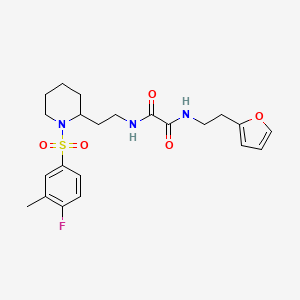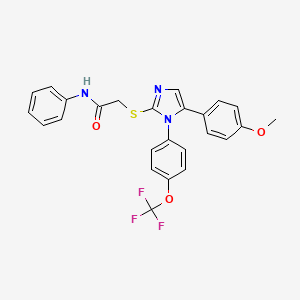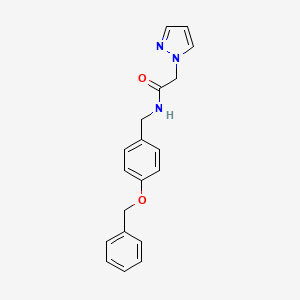![molecular formula C23H24N4O2S B2575527 3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide CAS No. 894025-41-3](/img/structure/B2575527.png)
3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their stability and difficulty to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic .
Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives, related to the compound , have been investigated for their antioxidant and anticancer activities. These derivatives exhibit significant antioxidant activity, with some being 1.4 times more effective than ascorbic acid. Their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, demonstrating cytotoxic effects, particularly against U-87. This suggests potential use in cancer research and treatment (Tumosienė et al., 2020).
Antiproliferative Activity
Thiazolo[3,2-b][1,2,4]triazoles, chemically similar to the compound of interest, have been synthesized and evaluated for antiproliferative activity. Among these, specific derivatives exhibited promising antiproliferative effects, suggesting their potential as therapeutic agents (Narayana et al., 2010).
Antibacterial Activity
Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally related to the compound , have been synthesized and tested for antibacterial activity. Some of these compounds showed good antibacterial activity against Rhizobium radiobacter, indicating potential application in the development of new antibacterial agents (Tumosienė et al., 2012).
Antimicrobial Activity
Studies on 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are chemically related, have shown significant antibacterial and antifungal activities. These compounds have reached levels of antimicrobial activity comparable to standard agents like Ampicilline and Flucanazole, underlining their potential in antimicrobial research (Helal et al., 2013).
Anticonvulsant Activity
Thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their anticonvulsant activity. Specific compounds within this category exhibited promising anticonvulsant effects, highlighting their potential in the development of anticonvulsant therapies (Vijaya Raj & Narayana, 2006).
Mécanisme D'action
While the specific mechanism of action for “3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide” is not available, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-4-3-5-18(14-16)22-25-23-27(26-22)19(15-30-23)12-13-24-21(28)11-8-17-6-9-20(29-2)10-7-17/h3-7,9-10,14-15H,8,11-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXDFZSIINVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2575444.png)



![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575454.png)

![6-Tert-butyl-2-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2575456.png)
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2575458.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2575461.png)

![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)

